Copper, bis(1,1,1-trifluoro-2,4-pentanedionato-O,O')- Copper, bis(1,1,1-trifluoro-2,4-pentanedionato-O,O')-
Brand Name: Vulcanchem
CAS No.: 14324-82-4
VCID: VC0082293
InChI: InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3;
SMILES: CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cu]
Molecular Formula: C10H10CuF6O4
Molecular Weight: 371.72 g/mol

Copper, bis(1,1,1-trifluoro-2,4-pentanedionato-O,O')-

CAS No.: 14324-82-4

Main Products

VCID: VC0082293

Molecular Formula: C10H10CuF6O4

Molecular Weight: 371.72 g/mol

Copper, bis(1,1,1-trifluoro-2,4-pentanedionato-O,O')- - 14324-82-4

CAS No. 14324-82-4
Product Name Copper, bis(1,1,1-trifluoro-2,4-pentanedionato-O,O')-
Molecular Formula C10H10CuF6O4
Molecular Weight 371.72 g/mol
IUPAC Name copper;1,1,1-trifluoropentane-2,4-dione
Standard InChI InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3;
Standard InChIKey GZVJAFMHAGQIEB-BGHCZBHZSA-L
Isomeric SMILES CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Cu+2]
SMILES CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cu]
Canonical SMILES CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2]
PubChem Compound 413571
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator